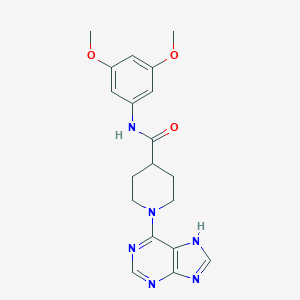![molecular formula C18H17ClN4O4 B357553 1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea CAS No. 878422-27-6](/img/structure/B357553.png)
1-(3-Chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves a multi-step process:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the oxadiazole intermediate.
-
Formation of the Urea Linkage: : The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage. This step typically requires mild to moderate heating and the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the nitro groups (if present), resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
特性
CAS番号 |
878422-27-6 |
|---|---|
分子式 |
C18H17ClN4O4 |
分子量 |
388.8g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C18H17ClN4O4/c1-25-14-7-6-11(8-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H2,20,21,24) |
InChIキー |
CRIMIEWLUXKDFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(5-quinolinyl)acetamide](/img/structure/B357475.png)
![2-(2-fluorophenoxy)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B357478.png)
![3-methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one](/img/structure/B357479.png)
![ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B357480.png)
![ethyl 7,7-dimethyl-3-[(1-pyrrolidinylacetyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B357482.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B357484.png)
![2-(4-tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B357485.png)
![2-[4-(2-furoyl)-1-piperazinyl]-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B357487.png)
![4-[(2-methoxyphenoxy)methyl]-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B357488.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B357491.png)
![2-(3,4-dimethoxybenzyl)-12-(2-furyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B357494.png)
![3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-7,8-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357495.png)
![2,12-di(2-furyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B357496.png)
